

# Technical Monograph: 4-Chloro-N-cyclopentylaniline (CAS 1019619-33-0)

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## Compound of Interest

Compound Name: 4-chloro-N-cyclopentylaniline

Cat. No.: B7808610

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## Executive Summary

**4-Chloro-N-cyclopentylaniline** (CAS 1019619-33-0) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3][4] Structurally, it combines a lipophilic cyclopentyl ring with a para-chlorophenyl moiety. This specific architecture is highly valued in medicinal chemistry for its ability to modulate logP (lipophilicity) and restrict conformational freedom compared to open-chain alkyl analogs.

This guide provides a rigorous technical overview of the compound's synthesis, purification, and application, moving beyond basic catalog data to offer actionable, field-proven protocols for researchers.

## Chemical Identity & Physicochemical Profile[1][2][6][7][8][9][10]

Property	Specification
IUPAC Name	N-Cyclopentyl-4-chloroaniline
CAS Number	1019619-33-0
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClN
Molecular Weight	195.69 g/mol
Appearance	Pale yellow to off-white oil or low-melting solid
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water
pKa (Calculated)	~3.5 - 4.0 (Aniline nitrogen is weakly basic due to electron-withdrawing Cl)
LogP (Predicted)	~3.8 (High lipophilicity)

## Strategic Utility in Drug Design

In Structure-Activity Relationship (SAR) studies, the N-cyclopentyl-4-chlorophenyl motif serves two critical functions:

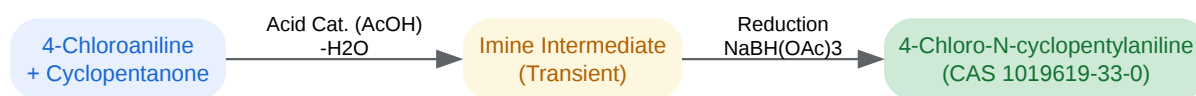
- **Metabolic Stability:** The cyclopentyl ring is generally more resistant to oxidative dealkylation by Cytochrome P450 enzymes compared to linear N-butyl or N-pentyl chains.
- **Hydrophobic Filling:** The 4-chloro substituent provides a halogen bond acceptor capability and fills hydrophobic pockets in target proteins (e.g., Kinase ATP-binding sites or GPCR allosteric sites).

## Synthesis Protocol: Reductive Amination (Gold Standard)

While nucleophilic substitution (S<sub>N</sub>2) using chlorocyclopentane is possible, it often leads to over-alkylation (tertiary amine formation) and elimination side products. The Reductive Amination pathway is the industry-preferred method due to its high selectivity for the secondary amine.

## Mechanism of Action

The reaction proceeds via the formation of an unstable hemiaminal, which dehydrates to form an imine (Schiff base). This imine is selectively reduced in situ by a mild hydride donor.



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Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) as the selective reducing agent.

## Experimental Procedure

Note: This protocol is scaled for 10 mmol but is linearly scalable.

Reagents:

- 4-Chloroaniline (1.0 eq, 1.27 g)
- Cyclopentanone (1.2 eq, 1.06 mL)
- Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g)
- Acetic Acid (AcOH) (1.0 eq, catalytic promoter)
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

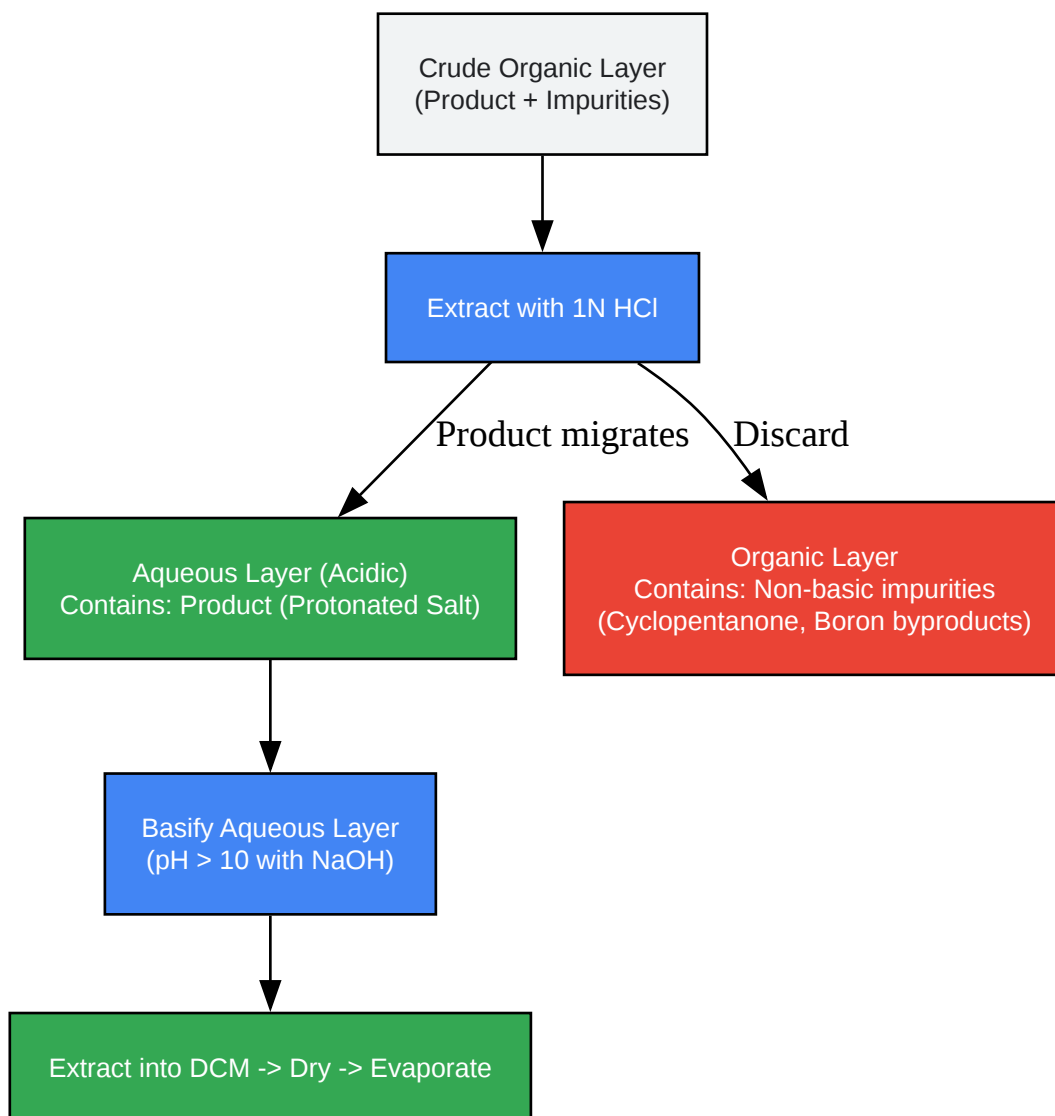
Step-by-Step Workflow:

- Imine Formation: In a dry flask under  $\text{N}_2$ , dissolve 4-chloroaniline and cyclopentanone in DCE (30 mL). Add AcOH (0.6 mL). Stir at Room Temperature (RT) for 30 minutes to promote equilibrium imine formation.
- Reduction: Cool the mixture to  $0^\circ\text{C}$ . Add STAB portion-wise over 10 minutes (Exothermic).

- Expert Insight: Do not use  $\text{NaBH}_4$ ; it is too strong and will reduce the ketone before it reacts with the amine. STAB is selective for the imine.
- Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 10% EtOAc/Hexane). The starting aniline spot should disappear.
- Quench: Quench carefully with saturated aqueous  $\text{NaHCO}_3$  (30 mL) until gas evolution ceases.

## Purification & Validation Strategy (Self-Validating System)

The crude reaction mixture will contain the product, unreacted ketone, and boron salts. An Acid-Base Extraction acts as a chemical filter, ensuring high purity without immediate column chromatography.



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Figure 2: Acid-Base purification logic. This workflow exploits the basicity of the secondary amine to separate it from neutral organic impurities.

## Analytical Verification

To confirm the identity of CAS 1019619-33-0, look for these diagnostic signals:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  7.10 (d, 2H): Aromatic protons (ortho to Cl).

- $\delta$  6.50 (d, 2H): Aromatic protons (ortho to N). Note: The upfield shift confirms the amine is attached.
- $\delta$  3.75 (m, 1H): The methine proton (CH) of the cyclopentyl ring. This is the key diagnostic peak for N-alkylation.
- $\delta$  3.60 (br s, 1H): The NH proton (exchangeable with D<sub>2</sub>O).
- $\delta$  2.00 – 1.40 (m, 8H): Cyclopentyl methylene protons.

## Safety & Handling

Hazard Class: Irritant / Harmful.

- H302: Harmful if swallowed.
- H315/H319: Causes skin and eye irritation.
- H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Secondary amines can oxidize slowly to N-oxides or hydroxylamines upon prolonged exposure to air and light.

## References

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *The Journal of Organic Chemistry*, vol. 61, no. 11, 1996, pp. 3849-3862.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7812, 4-Chloroaniline (Precursor Data)." PubChem, 2023.
- BLD Pharm. "**4-Chloro-N-cyclopentylaniline** MSDS & Datasheet." BLD Pharmatech, 2023.

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## Sources

- [1. N-cyclopentylaniline | CAS#:40649-26-1 | Chemsrvc \[chemsrc.com\]](#)
- [2. 4-Chloro-N-cyclopentylaniline - Lead Sciences \[lead-sciences.com\]](#)
- [3. 1019619-33-0 | 4-Chloro-N-cyclopentylaniline - AiFChem \[aifchem.com\]](#)
- [4. 40649-26-1|N-Cyclopentylaniline|BLD Pharm \[bldpharm.com\]](#)
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